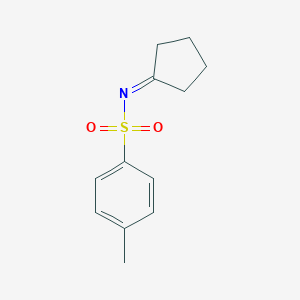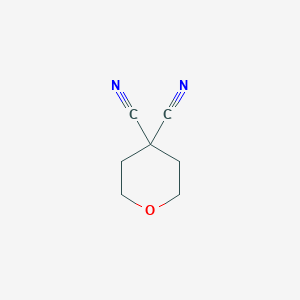![molecular formula C10H8N4 B045328 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline CAS No. 111339-68-5](/img/structure/B45328.png)
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a triazole ring and a quinoxaline ring.
Scientific Research Applications
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Mechanism Of Action
The mechanism of action of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline is not fully understood. However, it has been proposed that this compound may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Studies have shown that 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline has a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, anticancer, and antiviral properties, making it a useful tool for studying these processes. However, one limitation of using this compound is its potential toxicity. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.
Future Directions
There are several future directions for research on 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer therapeutic agent. Another direction is to study its potential as an antiviral agent against other viruses, such as the Zika virus. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline involves the condensation of 2,3-diaminotoluene and 2-cyanobenzoic acid in the presence of a catalyst. This reaction results in the formation of the triazole ring and the quinoxaline ring. The final product is obtained by purification and recrystallization.
properties
CAS RN |
111339-68-5 |
|---|---|
Product Name |
4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline |
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.2 g/mol |
IUPAC Name |
4-methyltriazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-7-10-6-11-13-14(10)9-5-3-2-4-8(9)12-7/h2-6H,1H3 |
InChI Key |
KASJSXNKMGWWQG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
Canonical SMILES |
CC1=NC2=CC=CC=C2N3C1=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



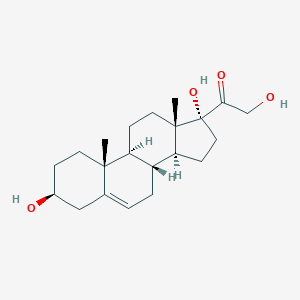
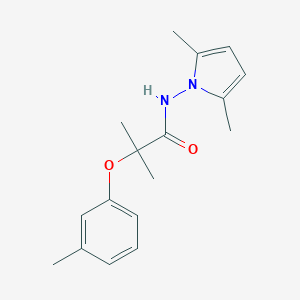


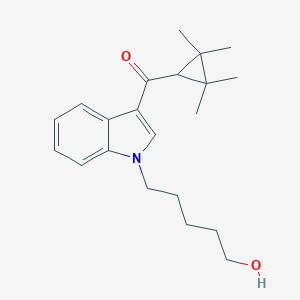


![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)



